4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Overview
Description
“4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound with the molecular formula C6H7N5O . It has a molecular weight of 165.15 g/mol . The IUPAC name for this compound is 4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine .
Molecular Structure Analysis
The InChI code for “4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is 1S/C6H7N5O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H3,7,8,9,10,11) . The Canonical SMILES for this compound is COC1=NC(=NC2=C1C=NN2)N .Physical And Chemical Properties Analysis
“4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine” has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of this compound is 165.06505986 g/mol . The Topological Polar Surface Area is 89.7 Ų . The compound has a Heavy Atom Count of 12 .Scientific Research Applications
Anticancer Research
Field: Oncology and Medicinal Chemistry
Summary
Researchers have investigated the potential of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine as an anticancer agent. It exhibits promising activity against various solid tumors, including hepatocellular carcinoma, glioblastoma multiforme, and ovarian cancer . The compound’s mechanism of action involves inhibition of specific kinases, making it an attractive candidate for targeted therapies.
Methods and Experimental Procedures
- Synthesis : The compound can be synthesized using established methods, such as ultrasonic-assisted reactions .
Results and Outcomes
Kinase Inhibition
Field: Biochemistry and Drug Discovery
Summary
The compound acts as an inhibitor of specific kinases, including serine-threonine kinase SGK1 . Kinase inhibitors play a crucial role in cancer therapy by disrupting aberrant signaling pathways.
Methods and Experimental Procedures
Results and Outcomes
Antiviral Research
Field: Virology and Drug Development
Summary
Investigations suggest that the compound possesses antiviral properties . It could be valuable in combating viral infections.
Methods and Experimental Procedures
Results and Outcomes
Neurodegenerative Disease Research
Field: Neuroscience and Neuropharmacology
Summary
Researchers investigate the compound’s impact on neurodegenerative diseases (e.g., Parkinson’s disease) . It may modulate relevant pathways.
Methods and Experimental Procedures
Results and Outcomes
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSDDGDWMGPLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460092 | |
Record name | 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
CAS RN |
100644-67-5 | |
Record name | 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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